molecular formula C6H3ClF3NO B2944644 6-Chloro-4-(trifluoromethyl)pyridin-3-OL CAS No. 1211578-60-7

6-Chloro-4-(trifluoromethyl)pyridin-3-OL

Cat. No.: B2944644
CAS No.: 1211578-60-7
M. Wt: 197.54
InChI Key: NDEQLMZELUMVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-4-(trifluoromethyl)pyridin-3-OL” is a chemical compound with the molecular formula C6H3ClF3NO . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-(trifluoromethyl)pyridine-3-ol with sodium carbonate in water, followed by the addition of a sodium hypochlorite solution.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom at the 6th position, a trifluoromethyl group at the 4th position, and a hydroxyl group at the 3rd position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.54 . It is a solid at room temperature . The InChI code for the compound is 1S/C6H3ClF3NO/c7-5-1-3 (6 (8,9)10)4 (12)2-11-5/h1-2,12H .

Scientific Research Applications

Synthesis of Poly-Substituted Pyridines

A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines involves the breaking of C-F bonds of anionically activated fluoroalkyl groups. This method has provided a new avenue for the synthesis of 2,6-disubstituted 4-amino pyridines, offering an alternative route for pyridine synthesis under metal-free conditions (Zixian Chen et al., 2010).

Development of Fluorescent Chemosensors

The synthesis of 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines has been reported as a route to novel tridentate ligands. These compounds have been utilized as fluorescent probes for cation detection, displaying strong blue light emission and high sensitivity toward Cu2+ ions. This innovative approach demonstrates the utility of pyridine derivatives in the development of molecular switches and sensors for nanomolar detection of metal ions (Mauricio García et al., 2019).

Enhancement of Polyimide Solubility and Thermal Stability

The design and synthesis of a novel pyridine-containing triamine monomer have led to the development of new polyimides featuring both phthalimide as a pendent group and pyridine moieties in the main chains. This innovative approach has resulted in polyimides with improved solubility in various solvents and excellent thermal stability, indicating the potential of pyridine derivatives in enhancing the properties of high-performance polymers (Longhai Zhuo et al., 2014).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Trifluoromethylpyridine derivatives, such as “6-Chloro-4-(trifluoromethyl)pyridin-3-OL”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the pyridine moiety are thought to contribute to the biological activities of these compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-1-3(6(8,9)10)4(12)2-11-5/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEQLMZELUMVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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